Methyl 4-fluoro-5-iodo-2-methoxybenzoate
Overview
Description
Methyl 4-fluoro-5-iodo-2-methoxybenzoate is an organic compound with the molecular formula C9H8FIO3 It is a derivative of benzoic acid, featuring fluorine, iodine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-fluoro-5-iodo-2-methoxybenzoate typically involves the esterification of 4-fluoro-5-iodo-2-methoxybenzoic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-5-iodo-2-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions due to the presence of the iodine atom.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide or potassium cyanide, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
Substitution: Products include azides or nitriles.
Oxidation: Products include aldehydes or carboxylic acids.
Coupling: Products include biaryl compounds.
Scientific Research Applications
Methyl 4-fluoro-5-iodo-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-fluoro-5-iodo-2-methoxybenzoate depends on its application. In chemical reactions, the presence of electron-withdrawing groups such as fluorine and iodine can influence the reactivity and stability of the compound. These groups can also affect the compound’s interaction with biological targets, potentially altering enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-iodo-2-methoxybenzoate: Similar structure but lacks the fluorine atom.
Methyl 5-iodo-2-methoxybenzoate: Similar structure but with different substitution pattern.
Methyl 4-fluoro-2-methoxybenzoate: Similar structure but lacks the iodine atom.
Uniqueness
Methyl 4-fluoro-5-iodo-2-methoxybenzoate is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for various synthetic and research purposes.
Properties
IUPAC Name |
methyl 4-fluoro-5-iodo-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBKRDPMLYXIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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